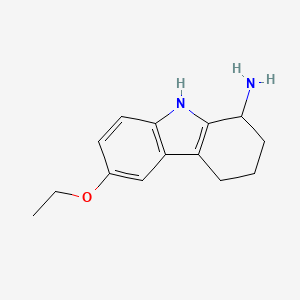

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic properties . The presence of an ethoxy group at the 6th position and an amine group at the 1st position of the tetrahydrocarbazole ring system makes this compound particularly interesting for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiallergic Activity

Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole, including 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, act as antagonists to the CRTH2 receptor. This receptor is implicated in various allergic and inflammatory responses. The application of these compounds includes treatment for conditions such as:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Rheumatoid arthritis

These compounds have shown promise in alleviating symptoms associated with these disorders by inhibiting the pathways activated by prostaglandins .

1.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, synthesized compounds based on the tetrahydrocarbazole scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing DNA damage and disrupting mitochondrial function in cancer cells .

Chemical Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler carbazole derivatives. The structure activity relationship studies indicate that modifications at various positions on the carbazole ring can significantly influence the biological activity of these compounds. For example:

- Substituents at position 6 (like ethoxy) enhance the compound's solubility and bioavailability.

- Variations in the amine group can alter pharmacokinetic properties and receptor binding affinities .

In Vitro and In Vivo Studies

3.1 In Vitro Assays

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against cancer cell lines using methods such as MTT assays to determine IC50 values. These studies provide insights into how effectively these compounds can inhibit cell growth and induce apoptosis in malignant cells .

3.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of these compounds on allergic reactions and tumor growth. For example, in vivo studies demonstrated that treatment with tetrahydrocarbazole derivatives could reduce inflammation and tumor size significantly compared to control groups .

Summary of Key Findings

Wirkmechanismus

The mechanism of action of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes or modulate receptor activities, leading to their observed biological effects . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other similar compounds such as 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine . These compounds share the tetrahydrocarbazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of an ethoxy group in this compound may confer unique properties compared to its methoxy and chloro analogs .

Biologische Aktivität

6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1674390-08-9 |

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.30 g/mol |

Antibacterial Activity

Research indicates that carbazole derivatives exhibit significant antibacterial properties. A study focusing on the structure-activity relationship (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-1-amines demonstrated that modifications to the chemical structure could enhance antibacterial efficacy against various pathogens.

Key Findings:

- CpxA Phosphatase Inhibition : The compound was found to inhibit the phosphatase activity of CpxA in E. coli, leading to increased levels of CpxR-P and activation of the CpxRA system. This mechanism suggests potential for developing new antibacterial agents targeting bacterial signaling pathways .

- Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values indicating effective antibacterial action against Gram-positive bacteria. For instance, compounds derived from this scaffold showed MIC values ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. Various studies have highlighted their potential in inhibiting cancer cell proliferation.

Case Studies:

- HepG2 and MCF-7 Cell Lines : In one study, several carbazole-based compounds were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects with selectivity towards cancer cells over normal cells .

- Mechanism of Action : The proposed mechanisms include the inhibition of protein synthesis pathways and interference with nucleic acid production in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of carbazole derivatives:

| Modification Type | Effect on Activity |

|---|---|

| Nitro Substitution | Not essential for CpxA inhibition |

| Alkyl Chain Length | Influences membrane permeability |

| Amino Group Position | Critical for target engagement |

Eigenschaften

IUPAC Name |

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJPBAZGLXHKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2CCCC3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.